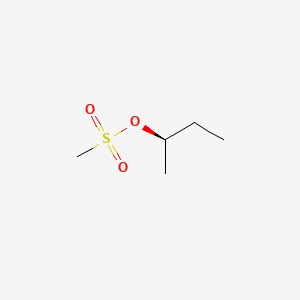

Methanesulfonic acid, (1R)-1-methylpropyl ester

Description

Historical Development and Chemical Classification

The historical development of methanesulfonic acid derivatives traces back to the pioneering work of German chemist Hermann Kolbe, who discovered methanesulfonic acid between 1842 and 1845. Kolbe originally termed this parent compound "methyl hyposulphuric acid," building upon earlier foundational work by Berzelius and Marcet in 1813. The evolution of methanesulfonic acid chemistry established the groundwork for the subsequent development of its ester derivatives, including the (1R)-1-methylpropyl ester. The systematic study of sulfonate esters gained momentum throughout the 19th and 20th centuries, with researchers recognizing their unique properties as alkylating agents and leaving groups in organic synthesis.

The classification of this compound falls within the broader category of sulfonate esters, which are characterized by the general formula R-SO₂-OR'. These compounds represent esters of sulfonic acids, distinguishing them from their carboxylate counterparts through their enhanced leaving group capabilities and distinct reactivity patterns. The specific (1R) stereochemical designation emerged from advances in stereochemical nomenclature and the recognition that enantiomeric forms of chiral sulfonate esters could exhibit markedly different biological and chemical behaviors. This stereochemical awareness became particularly important as researchers began to understand the role of chirality in drug development and mechanistic studies.

The compound's position within organosulfur chemistry reflects the evolution of synthetic methodologies and analytical techniques that allowed for the precise characterization and preparation of stereochemically pure materials. Historical synthetic approaches to sulfonate esters typically involved the reaction of sulfonic acids or their derivatives with alcohols under controlled conditions, with stereochemical control becoming increasingly sophisticated as synthetic methodology advanced.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects both its structural composition and stereochemical configuration. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is designated as (2R)-butan-2-yl methanesulfonate, indicating the specific spatial arrangement around the second carbon atom of the butyl chain. The alternative name "this compound" emphasizes the ester linkage between methanesulfonic acid and the chiral (1R)-1-methylpropyl alcohol.

The compound's chemical identity encompasses multiple synonymous designations that reflect different naming conventions and historical usage patterns. These include (2R)-butan-2-yl methanesulfonate, (R)-2-butyl methanesulfonate, and [(2R)-butan-2-yl] methanesulfonate. The diversity in nomenclature reflects the compound's recognition across different chemical databases and research contexts, with each naming system emphasizing particular structural or stereochemical aspects.

The stereochemical descriptor (1R) specifically denotes the absolute configuration according to the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral carbon follows a clockwise pattern when viewed from a specific orientation. This stereochemical precision becomes crucial when considering the compound's reactivity and potential biological activity, as enantiomers can exhibit significantly different properties despite sharing identical molecular formulas and connectivity.

Position in Organosulfur Chemistry

This compound occupies a distinctive position within organosulfur chemistry as a member of the sulfonate ester family, characterized by the functional group -SO₂-OR. Sulfonate esters are recognized for their stability in aqueous environments, resistance to oxidation, and characteristic colorless appearance, properties that distinguish them from other organosulfur compounds such as sulfides or sulfoxides. The compound's classification as a sulfonate ester places it within a group of chemicals known for their excellent leaving group properties, particularly in nucleophilic substitution reactions.

The structural framework of sulfonate esters features a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms through double bonds and to one oxygen atom through a single bond that connects to the organic moiety. This electronic arrangement confers unique reactivity patterns, with the sulfonate group serving as an effective electron-withdrawing substituent that activates adjacent carbon centers toward nucleophilic attack. Research has demonstrated that sulfonate esters generally exhibit superior leaving group ability compared to their carboxylate analogs, making them valuable intermediates in synthetic organic chemistry.

Within the broader context of methanesulfonate derivatives, the (1R)-1-methylpropyl ester represents one of several structurally related compounds that share the methanesulfonate moiety but differ in their alcohol-derived components. Comparative studies have shown that branching in the alkyl portion, as present in the sec-butyl system, influences reaction kinetics and mechanistic pathways compared to linear alkyl methanesulfonates. The stereochemical complexity introduced by the chiral center adds an additional dimension to the compound's reactivity profile, potentially affecting both reaction rates and product distributions in asymmetric transformations.

The compound's position in organosulfur chemistry is further defined by its relationship to other biologically active sulfonate esters, which have found applications in pharmaceutical chemistry and biochemical research. The structural similarity to compounds such as ethyl methanesulfonate, which has been extensively studied for its mutagenic properties, provides a framework for understanding potential biological interactions and mechanisms of action.

Significance in Chemical Research and Industry

The significance of this compound in chemical research stems primarily from its utility as an alkylating agent and its role in mechanistic studies of nucleophilic substitution reactions. Research investigations have established that sulfonate esters serve as model compounds for understanding reaction mechanisms, particularly in studies examining the relationship between stereochemistry and reactivity. The compound's chiral nature makes it particularly valuable for investigating stereoelectronic effects and for developing asymmetric synthetic methodologies.

Industrial applications of methanesulfonate derivatives have expanded significantly due to their environmental compatibility and synthetic versatility. Methanesulfonic acid itself has gained recognition as an environmentally benign alternative to traditional strong acids, exhibiting high biodegradability and low toxicity while maintaining excellent chemical stability. These properties extend to its ester derivatives, which inherit many of the favorable characteristics of the parent acid while providing additional synthetic functionality through the ester linkage.

The compound's significance in pharmaceutical research relates to its potential as a synthetic intermediate and its utility in structure-activity relationship studies. The availability of stereochemically pure forms enables researchers to investigate the influence of absolute configuration on biological activity, contributing to the development of more effective and selective therapeutic agents. Additionally, the compound serves as a valuable tool for studying DNA alkylation mechanisms and cellular response pathways, particularly in the context of understanding how structural modifications affect biological outcomes.

Recent advances in green chemistry have highlighted the importance of sulfonate esters as alternatives to more hazardous alkylating agents, with methanesulfonic acid derivatives offering improved safety profiles while maintaining synthetic utility. The development of efficient synthetic routes to stereochemically pure sulfonate esters has further enhanced their value in both academic research and industrial applications, supporting the continued growth of this important chemical class.

Properties

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, (1R)-1-methylpropyl ester, can be synthesized through the esterification of methanesulfonic acid with (1R)-1-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation, ensures high purity and yield of the final product. The industrial production methods are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, (1R)-1-methylpropyl ester, undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and (1R)-1-methylpropanol in the presence of water and an acid or base catalyst.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, heat.

Substitution: Nucleophiles (amines, alcohols), solvent, heat.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent, heat.

Major Products Formed

Hydrolysis: Methanesulfonic acid, (1R)-1-methylpropanol.

Substitution: Various substituted sulfonic acid esters.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Methanesulfonic acid esters are utilized as intermediates in the synthesis of various pharmaceuticals. They play a crucial role in modifying drug properties to enhance solubility and bioavailability. For instance, studies have shown that methanesulfonic acid derivatives can improve the pharmacokinetic profiles of certain active pharmaceutical ingredients (APIs) by facilitating better absorption and distribution in biological systems .

- Biodegradation Studies : Research on methylotrophic bacteria has demonstrated that methanesulfonic acid can serve as a sole carbon source for microbial metabolism. Strain M2, a novel methylotroph, utilizes methanesulfonic acid through a multicomponent enzyme system, highlighting its potential in bioremediation and environmental applications .

Cosmetic Formulations

Methanesulfonic acid esters are increasingly incorporated into cosmetic formulations due to their emulsifying and stabilizing properties. They help improve the texture and sensory attributes of products such as creams and lotions:

- Formulation Studies : A study employing response surface methodology identified the influence of various raw materials on the physical and sensory properties of cosmetic formulations. The presence of methanesulfonic acid esters significantly affected parameters like consistency index and skin hydration, making them valuable components in skin care products .

Industrial Applications

- Catalysis : In industrial settings, methanesulfonic acid serves as an effective catalyst for various chemical reactions. Its use in the production of foundry molds demonstrates its utility in enhancing curing processes at low temperatures while minimizing harmful emissions compared to traditional catalysts .

- Kinetic Studies : Detailed kinetic studies have been conducted to understand the formation and degradation rates of sulfonate esters derived from methanesulfonic acid. These studies provide critical insights into optimizing industrial processes for producing sulfonate esters under controlled conditions .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Intermediates for drug synthesis |

| Biodegradation | Carbon source for methylotrophic bacteria |

| Cosmetics | Emulsifiers and stabilizers in skin care formulations |

| Industrial Processes | Catalysts for chemical reactions |

Case Studies

- Microbial Metabolism : A study on strain M2 illustrated how this methylotroph can utilize methanesulfonic acid effectively, demonstrating its potential for bioremediation applications where organic pollutants are present .

- Cosmetic Efficacy : Research involving the formulation of creams showed that incorporating methanesulfonic acid esters improved moisturizing effects significantly compared to control formulations lacking these compounds .

- Catalytic Efficiency : An investigation into foundry applications revealed that using methanesulfonic acid as a catalyst not only expedited curing times but also reduced the release of harmful pollutants during the molding process .

Mechanism of Action

The mechanism of action of methanesulfonic acid, (1R)-1-methylpropyl ester, involves its ability to act as a strong acid and a reactive ester. The compound can donate protons to various substrates, facilitating acid-catalyzed reactions. Additionally, the ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Analogues

Enantiomeric Form: Methanesulfonic Acid, (1S)-1-Methylpropyl Ester

- Molecular Formula : C₅H₁₂O₃S (identical to the target compound).

- Key Difference : The (1S)-stereoisomer exhibits opposite chirality at the sec-butyl group.

- Implications: Stereochemistry may influence biological activity.

Trifluorinated Derivatives

- Example : Methanesulfonic acid, 1,1,1-trifluoro-, (3R,6S)-3-(3-buten-1-yl)-3-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-methyl-1-cyclohexen-1-yl ester (CAS: 1169876-13-4).

- Molecular Formula : C₂₁H₃₇O₄F₃SiS.

- Molecular Weight : 470.662 g/mol.

- Key Features :

- Trifluoromethyl group enhances electron-withdrawing properties , increasing stability and altering reactivity.

- Complex structure with a cyclohexenyl ring and silyl ether group, suggesting specialized applications in fluorinated organic synthesis or catalysis .

Aromatic Sulfonate Esters

- Example : Benzenesulfonic acid, 4-methyl-, (1R)-1-methylpropyl ester (CAS: 88847-97-6).

- Molecular Formula : C₁₂H₁₆O₃S.

- Molecular Weight : 240.32 g/mol.

- Key Features :

- Aromatic benzene ring introduces resonance stabilization , reducing electrophilicity compared to aliphatic methanesulfonates.

- Methyl substitution on the benzene ring modifies solubility and reactivity, making it more suited for use in surfactants or chemical intermediates .

Comparison with Non-Sulfonate Esters

Phosphonate Esters

- Example : sec-Butyl methyl methylphosphonate (CAS: 170082-60-7).

- Molecular Formula : C₆H₁₅O₃P.

- Molecular Weight : 166.15 g/mol.

- Key Differences :

- Applications include flame retardants or lubricant additives, contrasting with the genotoxic role of methanesulfonates .

Acetate Esters

- Example : sec-Butyl acetate (CAS: 105-46-4).

- Molecular Formula : C₆H₁₂O₂.

- Molecular Weight : 116.16 g/mol.

- Key Differences :

- Acetate group is less reactive than sulfonate, making it a volatile solvent rather than an alkylating agent.

- Used in paints, coatings, and adhesives due to its low toxicity and high solubility in organic solvents .

Physicochemical and Toxicological Comparison

Biological Activity

Methanesulfonic acid, (1R)-1-methylpropyl ester, is an organic compound with various biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is classified as an ester of methanesulfonic acid and 1-methylpropyl alcohol. It has a molecular formula of and a molecular weight of approximately 164.21 g/mol. The compound is known for its solubility in polar solvents and is often used in various chemical reactions due to its acidic properties.

Biological Activity

Toxicity and Safety

The compound exhibits acute toxicity when ingested, classified under H302 (harmful if swallowed) and H315 (causes skin irritation) . These properties necessitate careful handling in laboratory settings.

Pharmacological Effects

Research indicates that methanesulfonic acid esters can influence various biological pathways:

- Anti-aggregatory Activity : Studies have shown that certain analogues related to methanesulfonic acid can inhibit platelet aggregation via P2Y receptor antagonism. This suggests potential applications in cardiovascular therapies .

- Kinase Modulation : The compound may interact with protein kinases, which are crucial in cell signaling pathways. For instance, it has been indicated that modifications in similar compounds affect their ability to activate or inhibit kinases involved in cancer progression .

Study 1: Anti-aggregatory Effects

A study investigated the anti-aggregatory effects of methanesulfonic acid derivatives on rat platelets. The results demonstrated a significant inhibition of ADP-induced aggregation when specific structural modifications were made to the compound. This highlights the potential of methanesulfonic acid esters in developing antiplatelet agents.

| Compound Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Methanesulfonic Acid Derivative A | 3.6 | P2Y receptor antagonist |

| Methanesulfonic Acid Derivative B | 8.5 | Phospholipase C inhibition |

Study 2: Kinase Interaction

In another investigation, the interaction of methanesulfonic acid derivatives with the PDK1 kinase was analyzed. The study found that certain modifications could enhance or reduce the activation of AGC kinases, indicating a complex relationship between structure and biological activity.

| Modification Type | EC50 (μM) | Effect on Kinase Activation |

|---|---|---|

| Non-polar substitution | 23 | Partial activation |

| Polar substitution | 300 | Inhibition |

Discussion

The biological activity of this compound is multifaceted, with implications in pharmacology and toxicology. Its ability to modulate key biochemical pathways makes it a candidate for further research in drug development, particularly for conditions like cardiovascular diseases and cancer.

Q & A

Q. Impurity Profiling Table

| Impurity | Retention Time (min) | Acceptable Limit (ppm) |

|---|---|---|

| Methyl methanesulfonate | 8.2 | ≤10 |

| (1S)-Isomer | 10.5 | ≤0.5 |

Basic: What are the stability profiles of this ester under varying storage conditions?

Methodological Answer:

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous media (pH < 5 or > 9). Store in anhydrous environments at –20°C .

- Thermal Stability : Decomposition occurs above 100°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 110°C .

Advanced: How can researchers assess the compound’s role in stereoselective catalysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.